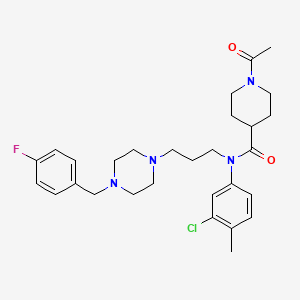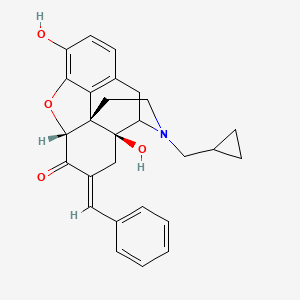
Z-LEHD-FMKCaspase-9 Inhibitor
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Z-LEHD-FMK Caspase-9 Inhibitor is a selective and irreversible inhibitor of caspase-9, an enzyme that plays a crucial role in the process of apoptosis (programmed cell death). This compound is widely used in scientific research to study the mechanisms of apoptosis and to explore potential therapeutic applications in diseases where apoptosis is dysregulated, such as cancer and neurodegenerative disorders .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Z-LEHD-FMK Caspase-9 Inhibitor is synthesized through a series of chemical reactions involving the coupling of specific amino acids and the incorporation of a fluoromethyl ketone (FMK) group. The peptide is O-methylated in the P1 position on aspartic acid, which enhances its stability and cell permeability . The synthesis typically involves the following steps:
Peptide Synthesis: The peptide backbone is synthesized using solid-phase peptide synthesis (SPPS) techniques.
Incorporation of FMK Group: The FMK group is introduced to the peptide through a reaction with a fluoromethyl ketone derivative.
Purification: The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality.
Industrial Production Methods
Industrial production of Z-LEHD-FMK Caspase-9 Inhibitor follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and efficiency. The compound is typically produced as a lyophilized powder and stored at low temperatures to maintain stability .
Análisis De Reacciones Químicas
Types of Reactions
Z-LEHD-FMK Caspase-9 Inhibitor primarily undergoes reactions related to its role as an inhibitor of caspase-9. These reactions include:
Inhibition of Caspase-9: The compound binds irreversibly to the active site of caspase-9, preventing its activation and subsequent cleavage of downstream substrates.
Interaction with TRAIL: Z-LEHD-FMK can protect certain cell types from apoptosis induced by tumor necrosis factor-related apoptosis-inducing ligand (TRAIL).
Common Reagents and Conditions
Reagents: Common reagents used in the synthesis and application of Z-LEHD-FMK include amino acids, fluoromethyl ketone derivatives, and solvents such as dimethyl sulfoxide (DMSO).
Major Products Formed
The primary product formed from the reaction of Z-LEHD-FMK with caspase-9 is an inactive caspase-9 enzyme complex, which prevents the progression of the apoptotic cascade .
Aplicaciones Científicas De Investigación
Z-LEHD-FMK Caspase-9 Inhibitor has a wide range of applications in scientific research, including:
Liver Protection:
Apoptosis Studies: It is widely used in cell-based assays to measure the inhibition of apoptosis and to study events downstream of caspase-9 activation.
Mecanismo De Acción
Z-LEHD-FMK Caspase-9 Inhibitor exerts its effects by binding irreversibly to the active site of caspase-9, thereby preventing its activation. Caspase-9 is a key initiator caspase in the intrinsic pathway of apoptosis, and its inhibition by Z-LEHD-FMK blocks the cleavage of downstream effector caspases such as caspase-3 and caspase-7 . This inhibition ultimately prevents the execution of the apoptotic program, leading to cell survival .
Comparación Con Compuestos Similares
Z-LEHD-FMK Caspase-9 Inhibitor is unique in its selectivity and irreversible binding to caspase-9. Similar compounds include:
Z-IETD-FMK: A selective inhibitor of caspase-8, which also plays a role in apoptosis but through the extrinsic pathway.
Compared to these compounds, Z-LEHD-FMK is more specific for caspase-9 and is particularly useful in studies focusing on the intrinsic pathway of apoptosis .
Propiedades
Fórmula molecular |
C34H44F4N6O12 |
|---|---|
Peso molecular |
804.7 g/mol |
Nombre IUPAC |
methyl (4S)-5-[[(2S)-1-[[(3S)-5-fluoro-1-methoxy-1,4-dioxopentan-3-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-5-oxopentanoate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C32H43FN6O10.C2HF3O2/c1-19(2)12-24(39-32(46)49-17-20-8-6-5-7-9-20)30(44)36-22(10-11-27(41)47-3)29(43)38-25(13-21-16-34-18-35-21)31(45)37-23(26(40)15-33)14-28(42)48-4;3-2(4,5)1(6)7/h5-9,16,18-19,22-25H,10-15,17H2,1-4H3,(H,34,35)(H,36,44)(H,37,45)(H,38,43)(H,39,46);(H,6,7)/t22-,23-,24-,25-;/m0./s1 |
Clave InChI |
XCKBDLPYFKIMOO-NATPOTRJSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)OC)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(=O)OC)C(=O)CF)NC(=O)OCC2=CC=CC=C2.C(=O)(C(F)(F)F)O |
SMILES canónico |
CC(C)CC(C(=O)NC(CCC(=O)OC)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)OCC2=CC=CC=C2.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-amino-N-cyclohexyl-N,1-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide;dihydrochloride](/img/structure/B10752587.png)
![(E)-6-[(4E)-4-[(2E)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-2,3-diol](/img/structure/B10752588.png)
![2-amino-N-[2-methoxy-5-[5-(3,4,5-trimethoxyphenyl)-1,2-oxazol-4-yl]phenyl]-3-phenylpropanamide](/img/structure/B10752589.png)
![[(4E,6E,8S,9R,10E,12S,13S,14S,16S,17R)-13,14,17-trimethoxy-4,8,10,12,16-pentamethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B10752594.png)
![2,2-Dimethylpropanoyloxymethyl 7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B10752596.png)

![3-[(1R,3R)-3-(4-chlorophenyl)sulfonyl-3-(2,5-difluorophenyl)cyclohexyl]propanoic acid](/img/structure/B10752618.png)
![(1S)-4,4,4-trifluoro-1-[(3S,8S,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-3-(trifluoromethyl)butane-1,3-diol](/img/structure/B10752620.png)



![3-[[3-(2-Amino-2-carboxyethyl)-5-methyl-2,6-dioxopyrimidin-1-yl]methyl]-5-phenylthiophene-2-carboxylic acid](/img/structure/B10752641.png)
